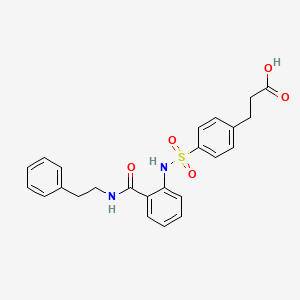

3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid

Description

Properties

Molecular Formula |

C24H24N2O5S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

3-[4-[[2-(2-phenylethylcarbamoyl)phenyl]sulfamoyl]phenyl]propanoic acid |

InChI |

InChI=1S/C24H24N2O5S/c27-23(28)15-12-19-10-13-20(14-11-19)32(30,31)26-22-9-5-4-8-21(22)24(29)25-17-16-18-6-2-1-3-7-18/h1-11,13-14,26H,12,15-17H2,(H,25,29)(H,27,28) |

InChI Key |

VELGGTAQFOKGJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of phenethylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then coupled with a phenylpropanoic acid derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key functional groups:

-

Sulfamoyl group (-SO₂NH-) attached to a phenyl ring.

-

Phenethylcarbamoyl group (phenethyl-CO-NH-) linked to another phenyl ring.

-

Propanoic acid (-COOH) as the main chain.

Sulfamoyl Group Reactions

The sulfamoyl group undergoes hydrolysis under acidic or basic conditions, potentially forming sulfonic acids or amines. For analogous sulfamoyl-containing propanoic acids, hydrolysis typically occurs via an intermediate sulfonamide cleavage .

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Acid-catalyzed hydrolysis | HCl, heat | Sulfonic acid derivatives |

| Base-catalyzed hydrolysis | NaOH, aqueous conditions | Amine or sulfonic acid intermediates |

Propanoic Acid Reactions

The carboxylic acid group participates in:

-

Amidation : Conversion to amides using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with pyridine as a catalyst .

-

Esterification : Reaction with alcohols under acidic conditions (e.g., H₂SO₄).

-

Decarboxylation : Potential decarboxylation via UbiD-like enzymes, as observed in structurally similar propanoic acids .

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Amide formation | EDCI, pyridine, 50°C for 2 h | N-(substituted)propanamide |

| Decarboxylation | UbiD-like enzymes, deuterated buffer | CO₂ release + aromatic substrate |

Phenyl Ring Reactions

The phenyl rings may undergo:

-

Electrophilic substitution : Halogenation or nitration under acidic conditions.

-

Nucleophilic aromatic substitution : Possible for activated positions (e.g., para to electron-withdrawing groups).

Biological and Catalytic Implications

-

Enzymatic decarboxylation : UbiD-like enzymes catalyze decarboxylation via 1,3-dipolar cycloaddition, suggesting potential biocatalytic applications .

-

Sulfonamide stability : The sulfamoyl group’s hydrolysis may affect drug stability, requiring optimization in pharmaceutical formulations .

Key Data Tables

Table 1: Reaction Conditions for Amide Formation

| Compound | Reagents | Yield | Citation |

|---|---|---|---|

| N-(5-aminopyridin-3-yl)-3-phenylpropanamide | EDCI, pyridine, 50°C | 59% |

Table 2: Decarboxylation Mechanism

| Enzyme Type | Substrate Scope | Reaction Type | Citation |

|---|---|---|---|

| UbiD-like enzymes | Aromatic carboxylic acids | 1,3-dipolar cycloaddition |

Scientific Research Applications

3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in inflammation or pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Propanoic Acid Derivatives

Key Observations:

- Substituent Diversity : The target compound’s phenethylcarbamoyl group distinguishes it from tert-butyl (30a) or isoxazole-based (6a) analogs. This bulky aromatic group may enhance lipophilicity compared to tert-butyl but reduce it relative to indole-containing PPAR agonists .

- Backbone Modifications : Unlike tirofiban, which has a piperidinylbutoxyphenyl group for platelet inhibition, the target compound lacks charged moieties, suggesting different pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-(N-(2-(phenethylcarbamoyl)phenyl)sulfamoyl)phenyl)propanoic acid, and how can reaction yields be improved?

- Methodology : A multi-step synthesis involving sulfonamide coupling and carbamoylation is typically employed. For example, sulfonyl chloride intermediates can react with phenethylamine derivatives under basic conditions (e.g., Na₂CO₃ in DMF) to form sulfamoyl linkages . Post-synthetic purification via recrystallization or column chromatography is critical for yield optimization. Monitoring reaction progress using HPLC or LC-MS ensures intermediate stability .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to verify aromatic sulfamoyl and propanoic acid moieties .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O interactions in propanoic acid groups) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .

Q. What strategies address solubility challenges in aqueous and organic solvents during experimental workflows?

- Methodology : Solubility can be enhanced via:

- pH adjustment : Deprotonation of the propanoic acid group in alkaline buffers (pH > 7) .

- Co-solvents : Use DMSO or ethanol (10-20% v/v) in aqueous buffers .

- Derivatization : Esterification of the carboxylic acid group for organic-phase reactions .

Advanced Research Questions

Q. How can researchers identify and validate biological targets (e.g., enzymes, receptors) for this compound?

- Methodology :

- Computational docking : Screen against protein databases (e.g., PDB) to predict binding affinities to sulfamoyl-interacting enzymes like carbonic anhydrases .

- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure direct interactions with purified targets .

- Mutagenesis studies : Modify suspected binding residues in enzymes to confirm mechanistic roles .

Q. What experimental designs are recommended to resolve contradictions in activity data across different biological assays?

- Methodology :

- Dose-response curves : Test across a wide concentration range (nM to mM) to identify non-linear effects .

- Control standardization : Use reference inhibitors/agonists (e.g., acetazolamide for sulfonamide-based targets) to calibrate assay conditions .

- Orthogonal assays : Combine enzymatic inhibition assays with cellular viability tests (e.g., MTT assays) to distinguish target-specific effects from cytotoxicity .

Q. How can environmental fate studies be structured to assess ecological risks of this compound?

- Methodology :

- Degradation pathways : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH, UV light) and analyze metabolites via LC-QTOF .

- Bioaccumulation potential : Calculate logP values and model partitioning coefficients (e.g., EPI Suite) to predict accumulation in aquatic organisms .

- Toxicity screening : Use standardized aquatic toxicity tests (e.g., Daphnia magna acute toxicity) .

Q. What approaches are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Methodology :

- Functional group modulation : Synthesize analogs with modified sulfamoyl or phenethyl groups and compare bioactivity .

- 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with activity .

- Crystallographic data : Overlay ligand-bound protein structures to identify critical binding interactions .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., SPR vs. ITC for binding constants) and apply statistical tools (e.g., ANOVA for inter-assay variability) .

- Experimental Reproducibility : Document batch-to-batch variability in synthesis (e.g., HPLC purity >98%) and standardize storage conditions (e.g., -20°C under nitrogen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.